1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2N and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Amines and Their Potential Applications : One study details the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, evaluated for psychotomimetic potency, illustrating methodologies that could be applicable to synthesizing and studying the biological activities of similar compounds (Jacob et al., 1977).
Chemical Properties and Interactions
- Volume Change on Mixing : Research on the excess volume of mixing for isomeric butylamines with chloroform provides insights into the molecular interactions and complex formations between amines and solvents, which could be relevant for understanding the solvent interactions of 1-(2,5-Difluorophenyl)-2-methylpropan-1-amine hydrochloride (Pathak et al., 1987).
Structural and Vibrational Studies
- Hydrogen Bonded Complexes : A study on the hydrogen bonded complex of bis(1–hydroxy–2–methylpropan–2–aminium)selenate provides valuable information on the structural and vibrational properties of amino-alkyl compounds, which may offer insights into the structural analysis of this compound (Thirunarayanan et al., 2017).
Application in Catalysis
- Chiral Palladacycle Development : The development of a novel chiral palladacycle for asymmetric hydrophosphination reactions, starting from a related amine compound, suggests potential catalytic applications for similar amines in organic synthesis (Yap et al., 2014).
Analytical Techniques
- Identification and Synthesis : The identification and synthesis of bk-2C-B, a compound structurally related to the target chemical, demonstrate analytical techniques and synthetic routes that might be relevant for the characterization and creation of this compound (Power et al., 2015).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)8-5-7(11)3-4-9(8)12;/h3-6,10H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQIFYAOPVPWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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